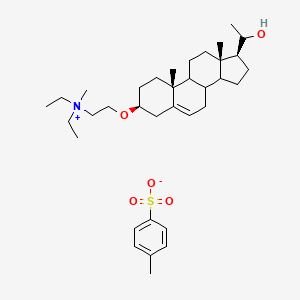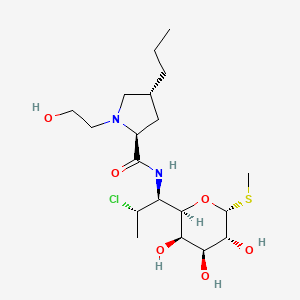
UNC 926 hydrochloride
Übersicht
Beschreibung
UNC 926 hydrochloride is a methyl-lysine (Kme) reader domain inhibitor . It binds to the MBT domain of the L3MBTL1 protein with a Kd value of 3.9 μM . It selectively inhibits the L3MBTL1 3XMBT -H4K20me1 interaction in a peptide pull-down assay .
Molecular Structure Analysis
The molecular weight of UNC 926 hydrochloride is 337.25 . Its molecular formula is C16H21BrN2O . The chemical name for UNC 926 hydrochloride is (3-Bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]methanone hydrochloride .
Physical And Chemical Properties Analysis
UNC 926 hydrochloride has a molecular weight of 337.25 . Its molecular formula is C16H21BrN2O . The compound is a white solid .
Wissenschaftliche Forschungsanwendungen
Epigenetic Research
UNC-926 is known as an Epigenetic Reader Domain inhibitor . It plays a significant role in epigenetic research, particularly in the study of gene expression and regulation. It helps scientists understand how genes are turned on and off, which is crucial for understanding many biological processes and diseases.
L3MBTL1 Inhibition
UNC-926 is a L3MBTL1 domain inhibitor with a Kd value of 3.9 μM for binding with the MBT domain of the L3MBTL1 protein . L3MBTL1 is a protein that plays a role in chromatin structure and function. By inhibiting this protein, UNC-926 can help researchers study the effects of altering chromatin structure.
L3MBTL3 Inhibition
UNC-926 also exhibits a low micromolar affinity for the close homolog, L3MBTL3 (IC50 of 3.2 μM), with a decrease in affinity for the other MBT domains . This makes it a useful tool for studying the function of L3MBTL3 and its role in various biological processes.
Methyl-Lysine (Kme) Reader Domain Inhibition
UNC-926 is a methyl-lysine (Kme) reader domain inhibitor . Methyl-lysine reader domains are protein domains that recognize methylated lysine residues on histones, a key mechanism in the regulation of gene expression. Inhibiting these domains can provide insights into the role of histone methylation in gene regulation.
Drug Development
Due to its ability to inhibit specific proteins, UNC-926 has potential applications in drug development . It could be used as a starting point for the development of drugs targeting the L3MBTL1 and L3MBTL3 proteins .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLFIKZKQOYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
UNC 926 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)
![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)
![N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide](/img/structure/B611516.png)
![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)





